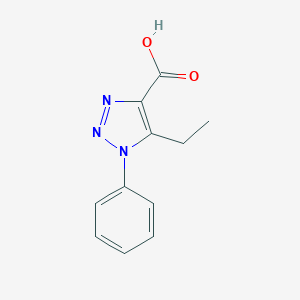

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole, a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar triazole derivatives, which can be useful for understanding the general chemistry and properties of such compounds.

Synthesis Analysis

The synthesis of triazole derivatives often involves "click chemistry," particularly the azide-alkyne cycloaddition reaction. Paper describes an efficient synthesis of a triazole derivative using organic azides and terminal alkynes, which is a common method for synthesizing 1,2,3-triazoles. The paper also discusses the transformation of the 4-carboxy group into other functional groups, which is relevant for the synthesis of various triazole derivatives. Similarly, paper outlines a synthesis method for a 1-methyl-4-phenyl-1H-1,2,3-triazole derivative, starting from phenyl acetylene and proceeding through several steps, including a copper-catalyzed reaction and oxidation.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. Paper provides structural and spectral characterization of a triazole derivative, which crystallizes in the triclinic space group. The paper also mentions the stabilization of the structure by an N–H⋯O hydrogen bond, which is a common feature in such compounds. Paper discusses the structure of a chiral N-substituted amide of a triazole derivative, determined by NMR spectroscopy and X-ray crystallography, highlighting the importance of stereochemistry in these molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. Paper explores the reactivity of an ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivative, which undergoes diazotization and coupling reactions to afford different triazine and triazole products. This indicates the potential for triazole derivatives to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Paper synthesizes a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative and investigates its tautomerism, which affects its physical state in solution. Paper examines the crystal structure and hydrogen bonding of a triazole derivative, which are critical factors in determining the compound's physical properties, such as solubility and melting point.

Mécanisme D'action

Target of Action

Triazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds and interact with various enzymes and receptors, which can lead to a wide range of biological effects .

Biochemical Pathways

It’s worth noting that triazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Triazole compounds are generally known for their good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Given the broad range of biological activities associated with triazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with biological targets .

Propriétés

IUPAC Name |

5-ethyl-1-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFWCOPIRKORMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640631 |

Source

|

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

716361-89-6 |

Source

|

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)

![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)